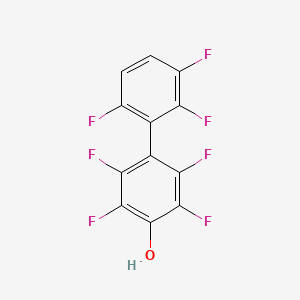
2,3,5,6-Tetrafluoro-4-(2,3,6-trifluorophenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 170104, also known as 2-Chloro-N-cyclopropyl-4-nitroaniline, is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a nitro group attached to an aniline base. Its distinct chemical properties make it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline typically involves the nitration of N-cyclopropyl-4-chloroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-cyclopropyl-4-nitroaniline may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Chloro-N-cyclopropyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the cyclopropyl group, under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Chloro-N-cyclopropyl-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized cyclopropyl derivatives.
科学研究应用
2-Chloro-N-cyclopropyl-4-nitroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-N-cyclopropyl-4-nitroaniline involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its biological activity.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
N-Cyclopropyl-4-nitroaniline: Lacks the chloro group, affecting its reactivity.
4-Nitroaniline: Lacks both the chloro and cyclopropyl groups, significantly altering its chemical properties.
Uniqueness
2-Chloro-N-cyclopropyl-4-nitroaniline is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct steric and electronic effects. These structural features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
2967-56-8 |
|---|---|
分子式 |
C12H3F7O |
分子量 |
296.14 g/mol |
IUPAC 名称 |
2,3,5,6-tetrafluoro-4-(2,3,6-trifluorophenyl)phenol |
InChI |
InChI=1S/C12H3F7O/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2,20H |
InChI 键 |
RXCXJSLOHFUBGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)O)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



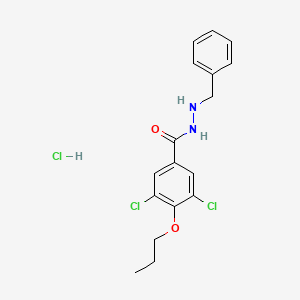
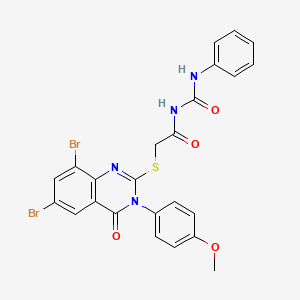
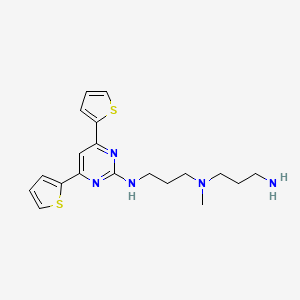
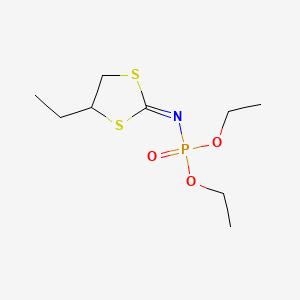
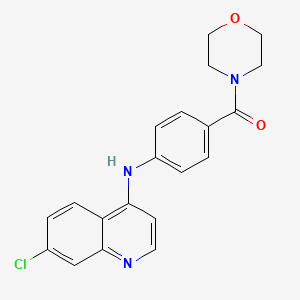
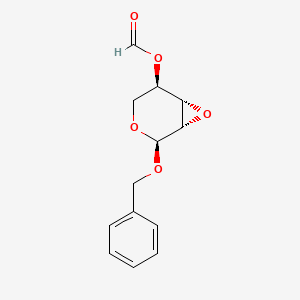
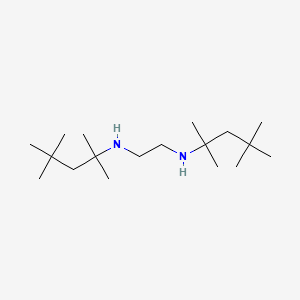



![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)


